N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2-phenyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O/c27-21(20-23-25-26(24-20)17-7-2-1-3-8-17)22-16-10-11-19-15(13-16)12-14-6-4-5-9-18(14)19/h1-11,13H,12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEGSSUJHXSFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=NN(N=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Fluorene Derivative: The starting material, 9H-fluorene, is first functionalized to introduce the necessary substituents. This can be achieved through various reactions such as halogenation, nitration, or Friedel-Crafts acylation.
Tetrazole Ring Formation: The next step involves the formation of the tetrazole ring. This can be done by reacting the fluorene derivative with sodium azide and an appropriate electrophile under suitable conditions.
Coupling with Phenyl Group: The final step involves coupling the tetrazole-fluorene intermediate with a phenyl group. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene moiety, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, especially at the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents are commonly employed.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving tetrazole-containing enzymes. It can also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its tetrazole moiety is known to mimic the carboxylate group in biological systems, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorene and phenyl groups can further enhance the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes that recognize tetrazole moieties, such as certain proteases and kinases.
Receptors: It can also interact with receptors that have binding sites for aromatic compounds, potentially modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorenyl and Carboxamide Groups
Fluorenyl Amides with Variable Substituents
- N-[(Cyclohexylcarbamoyl)(4-nitrophenyl)methyl]-N-(9H-fluoren-2-yl)-3-phenylprop-2-ynamide (5s)
- N-[(Cyclohexylcarbamoyl)(4-methylphenyl)methyl]-N-(9H-fluoren-2-yl)-3-phenylprop-2-ynamide (5t)
- N-(5-Chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
Fluorenyl Heterocycles with Alternative Linkages
- Dimethyl 3-Oxo-4-ethyl-5-(1,3-dithiol-2-ylidene)-6-{N-(9H-fluoren-2-yl)carbamoylimino}[1,2]dithiolo[3,4-b][1,4]thiazine-4',5'-dicarboxylate Replaces the carboxamide with a carbamoylimino group embedded in a dithiolo-thiazine system. Melting point: 240–242°C; characterized by ¹H/¹³C NMR and IR .
- 3-(5-Chlorofuran-2-yl)-1-(9H-fluoren-2-yl)prop-2-en-1-one (FP01)
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 5s) increase melting points due to enhanced intermolecular interactions.
- Tetrazole derivatives generally exhibit higher thermal stability compared to alkyne-containing analogues (e.g., 5s, 5t) .
Antimicrobial and Antimycobacterial Activity
- Fluorenyl Prop-2-ynamides (e.g., 5e, 5g) :
Anti-inflammatory and Analgesic Activity
- Carprofen (2-(9H-fluoren-2-yl)propanoic acid): A clinically used anti-inflammatory agent, highlighting the pharmacological relevance of fluorenyl scaffolds .
Comparison :
- The tetrazole-carboxamide core may enhance target binding (e.g., enzyme inhibition) compared to simpler amides or ketones.
Biological Activity
N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a complex organic compound belonging to the class of tetrazole derivatives. Its distinctive structure, which includes a fluorene moiety and a tetrazole ring, positions it as a significant candidate for various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.
1. Chemical Structure and Properties
The chemical formula for this compound is . The compound features:
- Tetrazole Ring : Known for its stability and ability to mimic carboxylic acids in biological systems.
- Fluorene Moiety : Enhances photophysical properties and may influence binding interactions with biological targets.
The unique combination of these structural elements contributes to the compound's diverse biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
2.1 Enzyme Inhibition
The tetrazole moiety can interact with various enzymes, potentially inhibiting their activity. For example:
- Proteases and Kinases : The compound has shown inhibitory effects on enzymes that recognize tetrazole structures, which can lead to modulation of signaling pathways involved in cellular processes.
2.2 Receptor Modulation
The compound can bind to receptors that accommodate aromatic compounds, influencing signal transduction pathways. This interaction may be relevant for therapeutic applications targeting specific receptor-mediated processes.
3.1 Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.
3.2 Anticancer Potential
The compound's ability to inhibit enzyme activity may extend to cancer therapeutics. Preliminary studies on similar tetrazole compounds have shown promising results in vitro against cancer cell lines . The incorporation of the tetrazole moiety allows these compounds to act as bioisosteres for carboxylic acids, enhancing their interaction with target enzymes involved in cancer progression.
4. Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(9H-fluoren-2-yl)-acetamide | Lacks tetrazole ring | Limited antimicrobial activity |
| N-(9H-fluoren-2-yl)-2-(2-methylphenoxy)acetamide | Contains phenoxy group | Moderate anti-inflammatory effects |
| 3-(5-phenyl-2H-tetrazol-2-yl)pyridine | Exhibits multitarget analgesic properties | Strong analgesic activity |
This compound stands out due to the dual presence of the tetrazole and fluorene moieties, which may provide enhanced stability and biological activity compared to other derivatives.
5. Case Studies and Research Findings
Several studies have explored the biological activities of tetrazole derivatives and their mechanisms:
- Antimicrobial Studies : A series of related tetrazoles were synthesized and tested for antimicrobial activity against various pathogens, revealing structure–activity relationships that inform future drug design .
- Cancer Research : Investigations into the anticancer properties of tetrazoles have highlighted their potential as inhibitors of key enzymes involved in tumor growth, suggesting pathways for further research on this compound .
- Biochemical Assays : The compound has been utilized in assays designed to study enzyme-substrate interactions, providing insights into its potential roles in biochemical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
